2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine core substituted with a methoxy group at position 2, a methyl group at position 6, and a pinacol boronate ester at position 2. Its molecular formula is C₁₃H₂₀BNO₃, with a molecular weight of 249.11 g/mol . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science .
Key physical properties (inferred from analogs):
Properties
IUPAC Name |
2-methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-8-10(11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSNPMFFHPFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Hydroxy-6-methylpyridine
A patent (CN115947682A) outlines a four-step process:
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Bromination : 3-Hydroxy-6-methylpyridine reacts with brominating agents (e.g., pyridine tribromide) in pyridine at 10–100°C to yield 2-bromo-3-hydroxy-6-methylpyridine.
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Second Bromination : Treatment with POBr₃ or PBr₃ at 20–150°C produces 2,3-dibromo-6-methylpyridine.
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Methoxylation : Reaction with sodium methoxide replaces the 2-bromo group with methoxy, forming 3-bromo-2-methoxy-6-methylpyridine.
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Demethylation : Acid hydrolysis removes the methyl group, but this step is omitted for boronic ester synthesis.
Alternative Precursor Synthesis
3-Bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1) is also used, as reported in multiple borylation protocols.
Palladium-Catalyzed Borylation
The core synthesis involves coupling the brominated precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Standard Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | PdCl₂(dppf) (1–5 mol%) or Pd(dppf)Cl₂ |
| Base | Potassium acetate (KOAc, 3–5 equiv) |
| Solvent | DMF or 1,4-dioxane |
| Temperature | 90–100°C |
| Duration | 1.5–24 hours |
| Atmosphere | Inert (argon/nitrogen) |
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Combine 3-bromo-2-methoxy-6-methylpyridine (1.96 mmol), B₂pin₂ (2.35 mmol), Pd(dppf)Cl₂ (0.20 mmol), and KOAc (3.92 mmol) in 15 mL 1,4-dioxane.
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Stir at 95°C for 4 hours.
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Purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the product as a colorless oil (51% yield).
Solvent and Catalyst Optimization
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DMF vs. Dioxane : DMF achieves similar yields (51%) but requires higher temperatures (100°C) and longer reaction times (overnight).
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Catalyst Loading : Increasing Pd(dppf)Cl₂ from 5 mol% to 10 mol% improves conversion in stubborn reactions.
Yield and Purity Data
Mechanistic Insights
The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond. Key factors influencing efficiency:
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Electron-Donating Groups : Methoxy and methyl groups enhance reactivity by stabilizing the Pd intermediate.
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Steric Effects : Bulky substituents at the 6-position may slow transmetallation, necessitating higher catalyst loadings.
Purification and Characterization
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Chromatography : Silica gel with ethyl acetate/cyclohexane (10–20%) effectively removes unreacted diboron and palladium residues.
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Spectroscopic Data :
Industrial Scalability Challenges
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Cost : Pd catalysts and B₂pin₂ are expensive; ligand recycling or cheaper alternatives (e.g., Ni-based systems) are under exploration.
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Byproducts : Protodeborylation (<5%) occurs at temperatures >100°C, requiring strict temperature control.
Alternative Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Boronic Acids: Formed via oxidation of the boronic ester
Substituted Pyridines: Formed via nucleophilic substitution reactions
Scientific Research Applications
Organic Synthesis
- Cross-Coupling Reactions : The boron moiety facilitates Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This makes the compound useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of heterocycles and other functionalized compounds.
Medicinal Chemistry
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that modifications to the pyridine ring can enhance biological activity against cancer cell lines.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Material Science
- Polymer Chemistry : The compound can be utilized in the development of new materials through polymerization processes. Its boron content allows for unique properties in polymer networks.
- Sensors : Due to its electronic properties, it may find applications in sensor technology, particularly in detecting environmental pollutants.
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable complexes with various biomolecules and ions. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and fluorescent probes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally related pyridinyl boronate esters below, focusing on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
Reactivity in Suzuki-Miyaura Coupling
Suzuki-Miyaura reactions rely on the boronate’s ability to undergo transmetallation. Substituents influence this process:
Data: The target compound’s methoxy group may slightly reduce reactivity compared to amino-substituted analogs but offers tunable lipophilicity for pharmaceutical applications .
Physical Properties and Handling
Safety Note: All compounds require handling under inert atmospheres due to boronate ester sensitivity to moisture .
Biological Activity
2-Methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H21BNO5
- Molecular Weight : 293.15 g/mol
The presence of the dioxaborolane moiety contributes to its unique properties and potential interactions with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in signaling pathways critical for cell proliferation and survival.
- Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties that can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate a potential role in reducing inflammatory markers in various cell types.
In Vitro Studies
Several studies have assessed the biological activity of this compound through various assays:
Case Studies
- DYRK1A Inhibition : A study demonstrated that derivatives of pyridine compounds showed nanomolar-level inhibitory activity against DYRK1A. The synthesized derivatives exhibited promising results in both enzyme assays and cellular models .
- Anti-inflammatory Effects : In a model using BV2 microglial cells, treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest its potential as an anti-inflammatory agent in neurodegenerative diseases .
- Antioxidant Properties : The compound was evaluated for its antioxidant capabilities using ORAC assays. Results indicated a robust antioxidant effect that could protect cells from oxidative damage .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. Key steps include:
Q. What safety protocols are critical for handling this compound?
Answer:
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood.
- Decontamination : For spills, neutralize with sand or inert absorbent, then dispose of as hazardous waste .
Advanced Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronate ester?
Answer: Optimization involves systematic variation of parameters:
Q. How to address crystallographic challenges like twinning or poor data resolution?
Answer:
Q. How to resolve discrepancies between computational and experimental NMR data?
Answer:
- DFT calculations : Gaussian or ORCA software predicts ¹H/¹³C shifts. Deviations >0.5 ppm suggest misassignment or conformational flexibility.
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria affecting peak splitting.
- 2D NMR : HSQC and HMBC correlations validate connectivity, especially for overlapping signals .
Q. What strategies mitigate side reactions in functionalizing the pyridine ring?
Answer:
- Protecting groups : Use silyl ethers or Boc groups to block reactive sites during derivatization.
- Directed ortho-metallation : The methoxy group directs lithiation at C4 for further functionalization.
- Case study : A 2023 study reported selective C–H borylation at C5 using Ir catalysts, enabling late-stage diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
